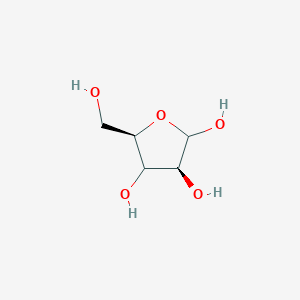
Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside: is a synthetic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is particularly notable for its complex structure, which includes multiple benzyl groups attached to the glucose molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . One common method is to start with D-glucose and sequentially protect the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride. The reaction conditions usually require anhydrous solvents and controlled temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions may use agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of oligosaccharides and glycoproteins.
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions and glycan structures. It is also employed in the development of glycomimetics, which are molecules that mimic the structure and function of natural carbohydrates.
Medicine: Medically, this compound is explored for its potential therapeutic applications, including its use as an antiviral or antibacterial agent. Its derivatives are investigated for their ability to inhibit enzymes involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, food additives, and other biologically active compounds. Its derivatives are also explored for their potential use in cosmetics and personal care products.
Mecanismo De Acción
The mechanism by which Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside exerts its effects depends on its specific application. For example, in antiviral applications, it may inhibit viral enzymes by mimicking the natural substrate, thereby preventing the virus from replicating. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside
Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside
Uniqueness: Benzyl 2,3,6-Tri-O-benzyl-beta-D-glucopyranoside is unique in its structure due to the presence of three benzyl groups on the glucose molecule, which provides enhanced stability and reactivity compared to similar compounds. This structural feature makes it particularly useful in synthetic and biological applications.
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30?,31-,32+,33+,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-FJTBHNMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-aminopropyl(propyl)amino]-N-hydroxynitrous amide](/img/structure/B7828707.png)





![(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7828732.png)

![(4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B7828755.png)

![[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate](/img/structure/B7828782.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7828791.png)
